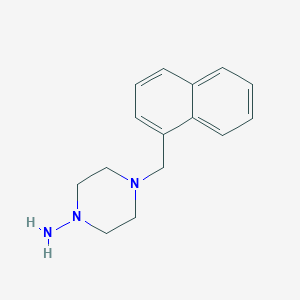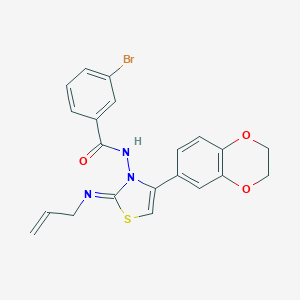![molecular formula C21H17ClN6O2 B382474 3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione](/img/structure/B382474.png)
3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione is a complex heterocyclic compound that belongs to the class of triazino-purines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups and heteroatoms in its structure makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 6,8-dimethyl-1-phenyl-1,6-dihydro[1,2,4]triazino[4,3-e]purine-7,9(4H,8H)-dione in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxalines: Known for their antimicrobial and anticancer activities.
1,2,4-triazolo[4,3-a]pyrazines: Investigated for their kinase inhibitory activities.
1,2,4-triazino[4,3-a]quinoxalines: Explored for their potential as anticancer agents.
Uniqueness
3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions
Propriétés
Formule moléculaire |
C21H17ClN6O2 |
|---|---|
Poids moléculaire |
420.8g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione |
InChI |
InChI=1S/C21H17ClN6O2/c1-25-18-17(19(29)26(2)21(25)30)23-20-27(18)12-16(13-8-10-14(22)11-9-13)24-28(20)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Clé InChI |
DBBLFBWVXAKZIJ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=C3N2CC(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N=C3N2CC(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(2-propynylsulfanyl)-1H-benzimidazole](/img/structure/B382396.png)

![Ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B382400.png)
![3,11-Bis(4-isopropylphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.3]hexadecan-7-one](/img/structure/B382406.png)

![2-(2-cyclohexen-1-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382408.png)
![N-(2-hydroxyethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382409.png)
![N,N-bis(2-hydroxyethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382412.png)
![N-(2-hydroxyethyl)-4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B382413.png)
![3-[(4-phenylpiperazin-1-yl)amino]indol-2-one](/img/structure/B382414.png)
![N-(3-hydroxypropyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382416.png)
![2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B382417.png)
![Ethyl 4-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate](/img/structure/B382418.png)
